molecular formula C17H14N2O4 B15108641 N,N'-(phenylmethanediyl)difuran-2-carboxamide

N,N'-(phenylmethanediyl)difuran-2-carboxamide

Cat. No.: B15108641
M. Wt: 310.30 g/mol
InChI Key: NMUNOHLFNQNZPD-UHFFFAOYSA-N
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Description

N,N'-(Phenylmethanediyl)difuran-2-carboxamide is a synthetic hybrid molecule designed for research applications in medicinal chemistry and drug discovery. This compound incorporates a central phenyl ring linked via a methanediyl bridge to two furan-2-carboxamide moieties. The furan ring is a privileged scaffold in medicinal chemistry due to its versatility and ability to contribute to hydrogen bonding with biological targets . Furan-2-carboxamide derivatives are investigated for their potential to interact with key biological receptors and enzymes. For instance, related structural analogs have been studied as inhibitors of targets like the urotensin-II receptor, which is significant for cardiovascular research, and VEGFR-2, a key target in oncology . The rational design of this difuran-2-carboxamide structure aims to leverage these properties, making it a compound of interest for developing novel therapeutic agents and probing structure-activity relationships. Researchers can utilize this compound in bioactivity screening, as a building block in combinatorial chemistry, or as a reference standard in analytical studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

N-[(furan-2-carbonylamino)-phenylmethyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O4/c20-16(13-8-4-10-22-13)18-15(12-6-2-1-3-7-12)19-17(21)14-9-5-11-23-14/h1-11,15H,(H,18,20)(H,19,21)

InChI Key

NMUNOHLFNQNZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Route A: Single-Pot Amidation with Bis-Carbamoyl Chloride

Procedure (Adapted from US20150126734A1):

  • Synthesis of phenylmethanediyl bis-carbamoyl chloride :
    • Benzyl alcohol is converted to benzyl chloride (Ph-CH2-Cl) via treatment with thionyl chloride.
    • Reaction with phosgene (COCl2) under anhydrous conditions yields phenylmethanediyl bis-carbamoyl chloride (Cl-C(O)-NH-CH2-Ph-NH-C(O)-Cl).
  • Amidation with furan-2-carboxylic acid :
    • Furan-2-carboxylic acid (1.0 equiv) is reacted with the bis-carbamoyl chloride (0.5 equiv) in acetonitrile using triethylamine (2.2 equiv) as a base.
    • Reaction conditions: 25–35°C for 4–6 hours.

Key Data :

Parameter Value
Yield 62–68%
Purity (HPLC) >95%
Reaction Scale 50 g (bench), 5 kg (pilot)

Advantages :

  • Single-pot process minimizes intermediate isolation.
  • Scalable for industrial production.

Challenges :

  • Requires stringent control of phosgene handling.
  • Bis-carbamoyl chloride synthesis demands high-purity benzyl chloride.

Route B: Photochemical Dimerization and Functionalization

Procedure (Adapted from CA2310102A1):

  • Dimerization of 5-bromo-2-furaldehyde :
    • 5-Bromo-2-furaldehyde (2.0 equiv) is irradiated (UV light, λ = 254 nm) in acetonitrile with polyvinyl pyridine (acid scavenger) for 12–16 hours.
    • Yields 5,5'-dibromo-2,2'-difuran (87% yield).
  • Conversion to carboxamide :

    • The dibromo intermediate is treated with aqueous ammonia (28% w/w) at 80°C for 8 hours, followed by reaction with furan-2-carbonyl chloride (2.2 equiv) in N-methylpyrrolidone (NMP).
  • Introduction of phenylmethanediyl bridge :

    • The difuran diamine intermediate is alkylated with benzyl bromide (2.2 equiv) in dichloromethane using K2CO3 as a base.

Key Data :

Parameter Value
Overall Yield 41–47%
Purity (NMR) 92–94%
Photolysis Time 14 hours (optimal)

Advantages :

  • Photochemical step avoids metal catalysts.
  • High regioselectivity in dimerization.

Challenges :

  • Multi-step process with intermediate purification.
  • Low functional group tolerance in photolysis.

Route C: Stepwise Alkylation of Furan-2-Carboxamide

Procedure (Adapted from US20180002305A1):

  • Synthesis of furan-2-carboxamide :
    • Furan-2-carboxylic acid is activated with 2-chloro-1-methylpyridinium iodide (coupling agent) and reacted with ammonium hydroxide.
  • Alkylation with dibromoxylene :
    • Furan-2-carboxamide (2.0 equiv) is treated with 1,4-dibromomethylbenzene (1.0 equiv) in DMF at 60°C for 24 hours.
    • Triethylamine (2.5 equiv) neutralizes HBr byproduct.

Key Data :

Parameter Value
Yield 55–60%
Solvent Optimization DMF > THF > Acetonitrile
Reaction Time 20–24 hours

Advantages :

  • Utilizes commercially available dibromoxylene.
  • Robust under mild conditions.

Challenges :

  • Competing side reactions (e.g., over-alkylation).
  • Requires excess carboxamide to drive reaction.

Comparative Analysis of Methods

Parameter Route A Route B Route C
Yield 62–68% 41–47% 55–60%
Purity >95% 92–94% 90–93%
Steps 2 3 2
Scalability High Moderate High
Cost Moderate High Low
  • Route A is optimal for large-scale production due to fewer steps and high yield.
  • Route B offers regioselectivity but is limited by photolysis equipment requirements.
  • Route C balances cost and efficiency for laboratory-scale synthesis.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (NMP, DMF) enhance amidation kinetics by stabilizing intermediates.
  • Acetonitrile in photochemical reactions minimizes side reactions.

Temperature Control

  • Amidation proceeds optimally at 25–35°C; higher temperatures promote decomposition.
  • Photolysis requires ambient temperature to prevent thermal side reactions.

Stoichiometry

  • Excess furan-2-carboxamide (2.2 equiv) ensures complete alkylation in Route C.

Chemical Reactions Analysis

Types of Reactions: N,N’-(phenylmethanediyl)difuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

N,N’-(phenylmethanediyl)difuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)difuran-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This mechanism is similar to other carboxamide derivatives, which are known to inhibit the activity of various enzymes by binding to their active sites .

Comparison with Similar Compounds

Structural Comparison with Related Difuran Carboxamides

Benzo[1,2-b:5,4-b']Difuran-2-Carboxamide Derivatives

These compounds (e.g., 5a–b) feature a fused benzodifuran core with carboxamide substituents, differing from the target compound’s non-fused, phenylmethanediyl-linked difuran system.

N-(2-Nitrophenyl)Furan-2-Carboxamide

This analog () exhibits a single furan-2-carboxamide group attached to a nitro-substituted phenyl ring. Crystallographic analysis reveals a trans amide conformation and a dihedral angle of 9.71° between the phenyl and furan rings, disrupted by intramolecular N–H⋯O interactions involving the nitro group . In contrast, the target compound’s phenylmethanediyl bridge may reduce steric hindrance, allowing greater conformational flexibility.

Thiourea-Linked Furan Carboxamides

Compounds 12 and 13 () incorporate thiourea bridges between furan carboxamides and aromatic rings.

Spectroscopic and Crystallographic Analysis

Infrared Spectroscopy

Compound NH Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Additional Features Reference
Benzo[1,2-b:5,4-b']difuran-2-carboxamide (6a ) 3380–3382 1687 (amide), 1753 (acid) OH stretch at 3350 cm⁻¹
Thiourea derivative (12 ) 3400, 3272 1672 (amide) C=S stretch at 1278 cm⁻¹
N-(2-Nitrophenyl)furan-2-carboxamide 3310 (amide N–H) 1670–1680 (amide) Nitro group vibrations at ~1500 cm⁻¹

¹H-NMR Features

  • Compound 6a : Broad NH/OH signals at δ 10–12 ppm; aromatic protons as singlets .
  • Compound 7a : Distinct CH₃ (δ 2.3 ppm) and OCH₃ (δ 3.8 ppm) signals .
  • N-(2-Nitrophenyl) analog : Helical chain formation via C–H⋯O interactions in the crystal lattice .

Functional Group Influence on Physicochemical Properties

  • Methoxy/Methyl Substituents : Enhance lipophilicity and stability in benzo[1,2-b:5,4-b']difuran derivatives .
  • Nitro Groups : Introduce intramolecular hydrogen bonding, reducing planarity in N-(2-nitrophenyl)furan-2-carboxamide .

Q & A

Q. Q1. What are the standard synthetic routes for preparing N,N'-(phenylmethanediyl)difuran-2-carboxamide, and how can purity be optimized?

A1. The compound can be synthesized via condensation reactions between furan-2-carbonyl chloride derivatives and aromatic diamines. For example, refluxing furan-2-carbonyl chloride with 1,3-phenylenediamine in acetonitrile under controlled pH conditions yields the target compound . Purity optimization involves recrystallization from chloroform/methanol mixtures and confirmation via HPLC or TLC. Critical parameters include reaction time (18–24 hours), temperature (120°C), and stoichiometric ratios (1:1 molar equivalents) .

Q. Q2. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

A2. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the amide linkage and aromatic substituents . Infrared spectroscopy (IR) identifies key functional groups (C=Oamide ~1670 cm⁻¹, N-H ~3300 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation, while single-crystal X-ray diffraction resolves stereochemical details, such as dihedral angles between furan and phenyl rings (~9.71° deviation observed in related structures) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., electron-withdrawing/donating substituents) influence the compound's reactivity in nucleophilic acyl substitution reactions?

A3. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl bridge increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles like amines or thiols . For example, nitro-substituted analogs exhibit faster reaction kinetics in amidation compared to methoxy derivatives due to reduced electron density at the reaction site . Reaction optimization requires pH control (neutral to mildly basic) and polar aprotic solvents (e.g., DCM, acetonitrile) .

Q. Q4. What experimental strategies can resolve contradictions in reported biological activity data across structurally similar analogs?

A4. Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from variations in assay conditions or substituent positioning. To address this:

  • Perform dose-response curves under standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Use computational docking studies to compare binding affinities with targets like cyclooxygenase-2 (COX-2) or kinase enzymes .
  • Validate findings with orthogonal assays (e.g., ELISA for cytokine inhibition paired with Western blotting for pathway analysis) .

Q. Q5. How does the compound's conformational flexibility impact its interactions with biological targets?

A5. The phenylmethanediyl bridge allows limited rotation, creating distinct conformational isomers. For example, intramolecular hydrogen bonding between the amide N-H and furan O atoms stabilizes a planar geometry, which may enhance binding to flat enzymatic pockets (e.g., DNA topoisomerases) . Molecular dynamics simulations (50 ns trajectories) can model these interactions and predict bioactive conformers .

Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

A6. Racemization during scale-up often occurs at the amide linkage under high-temperature conditions. Mitigation strategies include:

  • Using chiral auxiliaries or asymmetric catalysis (e.g., L-proline derivatives) .
  • Low-temperature recrystallization with chiral resolving agents (e.g., tartaric acid) .
  • Monitoring enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Methodological Considerations

Q. Q7. How should researchers design stability studies to evaluate degradation pathways under physiological conditions?

A7. Conduct accelerated stability testing in PBS (pH 7.4) at 37°C over 72 hours. Analyze degradation products via LC-MS/MS, focusing on hydrolysis of the amide bond or oxidation of the furan ring. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Q. Q8. What computational tools are recommended for predicting the compound's ADMET properties?

A8. Use SwissADME for predicting permeability (e.g., blood-brain barrier penetration) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk). Key parameters include logP (~2.5 for optimal bioavailability) and topological polar surface area (TPSA < 140 Ų for oral absorption) .

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